molecular formula C15H10N6O2 B2639391 3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 501655-49-8

3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2639391
CAS No.: 501655-49-8
M. Wt: 306.285
InChI Key: POHNBDGGRGBSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazoloquinazoline-Based Therapeutics

The rational design of triazoloquinazolines originated from efforts to synergize the bioactivity profiles of triazoles and quinazolines. Early work in the 1980s identified triazolo[1,5-c]quinazolin-5-amine derivatives as potent adenosine receptor antagonists, with CGS 15943 (9-chloro-2-(2-furanyl)triazolo[1,5-c]quinazolin-5-amine) demonstrating nanomolar affinity for A1, A2A, and A3 subtypes. This breakthrough catalyzed systematic exploration of substitution patterns, leading to derivatives with improved selectivity and pharmacokinetic properties.

Subsequent decades witnessed diversification into antihistaminic, antimicrobial, and anticancer applications. For instance, 4-(2-ethylphenyl)-1-methyl-4H-triazolo[4,3-a]quinazolin-5-one exhibited 74% protection against histamine-induced bronchospasm, outperforming chlorpheniramine maleate in preclinical models. Parallel advancements in synthetic methodologies, such as the nucleophilic displacement of 2,4-dichloroquinazoline intermediates with thiosemicarbazide, enabled efficient generation of structural variants.

The incorporation of nitroaryl groups marked a strategic shift toward enhancing target engagement through electronic and steric effects. While 3-nitrophenyl derivatives demonstrated antimalarial activity against Plasmodium falciparum (IC50 = 0.82 µg/mL), the 4-nitrophenyl analog in 3-(4-nitrophenyl)triazolo[1,5-a]quinazolin-5-amine represents an optimization step to improve binding interactions in enzyme inhibition or receptor modulation.

Structural Significance of Triazolo[1,5-a]quinazolin-5-amine Scaffold

The molecular architecture of 3-(4-nitrophenyl)triazolo[1,5-a]quinazolin-5-amine confers distinct advantages for pharmacological applications:

  • Triazole-Quinazoline Fusion : The triazolo[1,5-a]quinazoline core imposes conformational rigidity, favoring complementary interactions with flat binding pockets in kinases or G-protein-coupled receptors. X-ray crystallographic studies of analogous compounds reveal coplanar orientation of the triazole and quinazoline rings, facilitating π-π stacking with aromatic residues.

  • 5-Amino Substituent : The exocyclic amine at position 5 serves as a hydrogen bond donor, critical for anchoring to catalytic sites. In adenosine antagonists, this group forms salt bridges with aspartate residues in the receptor’s orthosteric pocket.

  • 4-Nitrophenyl Moiety : The para-nitro group introduces strong electron-withdrawing effects, polarizing the phenyl ring and enhancing dipole-dipole interactions. Comparative studies show that nitro substitution at the para position improves target affinity over meta or ortho analogs in kinase inhibition assays.

Table 1: Impact of Substituent Position on Pharmacological Activity in Triazoloquinazolines

Substituent Position Biological Activity Key Finding Reference
2-Furanyl (C-2) Adenosine receptor antagonism Ki = 3.3 nM at A2A subtype
3-Nitrophenyl (C-3) Antimalarial IC50 = 0.82 µg/mL vs. P. falciparum
4-Nitrophenyl (C-3) Theoretical kinase inhibition* Predicted ΔG = -9.8 kcal/mol (VEGFR-2)

*Molecular docking extrapolation based on structural analogs.

The scaffold’s synthetic adaptability further underscores its medicinal potential. Electrophilic substitution at the quinazoline C-3 position permits installation of diverse aryl groups, while the triazole ring’s nitrogen atoms enable further functionalization through alkylation or acylation. This modularity facilitates structure-activity relationship (SAR) studies to optimize potency and selectivity.

Properties

IUPAC Name

3-(4-nitrophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6O2/c16-14-11-3-1-2-4-12(11)20-15(17-14)13(18-19-20)9-5-7-10(8-6-9)21(22)23/h1-8H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHNBDGGRGBSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-nitrophenylhydrazine with 2-aminobenzonitrile in the presence of a suitable catalyst and solvent . The reaction conditions often require heating and the use of an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may play a crucial role in its binding affinity and specificity . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on the Triazoloquinazoline Core

The triazolo[1,5-a]quinazoline framework allows for diverse substitutions that modulate electronic, steric, and solubility properties. Key analogs include:

Compound Name/Structure Substituents Molecular Weight (g/mol) Key Features Source
Target Compound 3-(4-Nitrophenyl), 5-amine Data unavailable Electron-withdrawing nitro group
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)... 7-Cl, 3-(phenylsulfonyl), N-(4-isopropylphenyl) Not reported Chlorine and sulfonyl groups
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)... 3-(3-MePh), N-(dimethoxyphenethyl) 439.519 Electron-donating methoxy groups
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)... 3-(benzenesulfonyl), N-(4-ethoxyphenyl) Not reported Sulfonyl and ethoxy groups
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-MePh)... 3-(4-MePh), N-(diethoxyphenethyl) 467.6 Ethoxy substituents
  • This contrasts with electron-donating groups (e.g., methoxy in , methyl in ), which may increase lipophilicity and membrane permeability.
  • Sulfonyl Groups (e.g., ) : These groups improve solubility and may act as hydrogen bond acceptors, influencing pharmacokinetics.

Core Structure Variations: Quinazoline vs. Thieno-Fused Systems

  • Thieno-Fused Triazolopyrimidines: Compounds like thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines exhibit selective anticancer activity (e.g., GP = 81.85% against Renal Cancer UO-31) . Their fused thiophene rings enhance planarity and π-π stacking with biological targets.
  • notes that quinazoline analogs (e.g., 6a–c) showed lower activity compared to thieno-fused derivatives, possibly due to steric hindrance .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is likely comparable to analogs (e.g., 439–467 g/mol in ). Higher weights in diethoxy derivatives (467.6 g/mol) suggest increased steric bulk .
  • Solubility : Sulfonyl and ethoxy groups (e.g., ) improve aqueous solubility, whereas nitro groups may reduce it due to hydrophobicity.

Biological Activity

3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound known for its diverse biological activities. With the molecular formula C15H10N6O2 and a molecular weight of 306.28 g/mol, this compound has garnered attention in medicinal chemistry due to its potential as an antimicrobial and anticancer agent.

Target of Action
The primary targets of 3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine include various strains of bacteria and viruses. It has demonstrated significant activity against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus epidermidis .

Biochemical Pathways
This compound interferes with bacterial and viral replication pathways. By inhibiting these pathways, it effectively reduces the proliferation of harmful microorganisms .

Result of Action
The inhibition of growth and replication leads to a decrease in the populations of pathogenic bacteria and viruses, thereby alleviating infection symptoms .

3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine interacts with specific enzymes and proteins, exhibiting notable antibacterial properties by inhibiting certain bacterial enzymes .

Cellular Effects

This compound influences various cellular processes:

  • Cell Signaling : Modulates signaling pathways critical for cell survival and proliferation.
  • Gene Expression : Alters the expression levels of genes involved in cell cycle regulation and apoptosis.
  • Cellular Metabolism : Affects metabolic pathways that are crucial for cell function .

Antimicrobial Activity

Studies indicate that 3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibits potent antimicrobial activity. Its efficacy against multiple bacterial strains has been documented in various laboratory settings. For instance:

  • Against E. coli: Minimum inhibitory concentration (MIC) values suggest strong antibacterial properties.
  • Against S. epidermidis: The compound significantly reduces biofilm formation .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In studies involving human cancer cell lines:

  • The compound demonstrated cytotoxic effects with IC50 values ranging from 2.90 to 8.10 µM against different cancer types.
  • Mechanistic studies revealed that it induces apoptosis by modulating p53 and Bcl-2 family proteins .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, 3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine was tested for its ability to inhibit bacterial growth. The results indicated:

Bacterial StrainMIC (µg/mL)
E. coli15
P. aeruginosa20
S. epidermidis10

This data underscores the compound's potential as a therapeutic agent against bacterial infections .

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects on MCF-7 breast cancer cells revealed:

CompoundIC50 (µM)
Doxorubicin5.6
Erlotinib4.3
3-(4-Nitrophenyl)...6.00

The findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic challenges in preparing 3-(4-nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and how can yields be optimized?

  • Methodological Answer : The synthesis of triazoloquinazoline derivatives often involves domino reactions (e.g., azide-nitrile cycloadditions) or stepwise heterocyclization. Key challenges include low yields due to competing side reactions (e.g., incomplete ring closure) and purification difficulties. Strategies to improve yields:

  • Use flash column chromatography with solvent gradients (e.g., CH2_2Cl2_2/acetic acid or CH3_3OH mixtures) to isolate intermediates .
  • Optimize reaction time and temperature to favor cyclization over byproduct formation. For example, microwave-assisted synthesis can enhance reaction efficiency and selectivity .
  • Introduce electron-withdrawing groups (e.g., nitro substituents) to stabilize reactive intermediates during cyclization .

Q. How can researchers confirm the structural identity and purity of 3-(4-nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^{1}H NMR (500 MHz, CDCl3_3) to verify aromatic proton environments and nitrophenyl group integration. For example, the nitro group’s deshielding effect shifts adjacent protons downfield .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., exact mass ± 0.001 Da) to rule out impurities .
  • HPLC-PDA : Employ reverse-phase HPLC with photodiode array detection to assess purity (>95%) and monitor degradation products under stress conditions .

Advanced Research Questions

Q. What strategies can address low bioavailability or solubility issues observed in triazoloquinazoline derivatives during biological testing?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester or amide linkages) to improve solubility. For instance, sulfonyl or methoxybenzyl substituents enhance aqueous stability .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles to bypass poor membrane permeability, as demonstrated for thieno-fused analogs .
  • Co-crystallization : Co-crystallize with biocompatible co-formers (e.g., succinic acid) to modify dissolution rates without altering pharmacological activity .

Q. How does structural modification of the triazoloquinazoline scaffold impact its anticancer activity?

  • Methodological Answer :

  • Substituent Effects :
  • Electron-Deficient Groups : Nitro or sulfonyl groups at the 3-position enhance DNA intercalation but may reduce solubility. For example, 3-(4-trifluoromethylbenzenesulfonyl) analogs showed improved selectivity against renal cancer cell lines .
  • Bioisosteric Replacement : Replace the quinazoline core with thieno[3,2-e]triazolopyrimidine to improve metabolic stability. Thieno-fused derivatives exhibited 2–3× higher potency in NCI-60 screens compared to aryl-fused analogs .
  • Hybridization : Conjugate with 1,2,4-oxadiazole motifs to exploit dual mechanisms (e.g., topoisomerase inhibition and kinase modulation) .

Q. How can researchers resolve contradictions in biological activity data between structurally similar isomers?

  • Methodological Answer :

  • Isomer-Specific Profiling : Compare thieno[3,2-e] vs. thieno[2,3-e] isomers using standardized NCI protocols. For example, thieno[3,2-e] isomers showed 81.85% growth inhibition in renal cancer (UO-31), while [2,3-e] isomers were inactive due to steric hindrance at the binding site .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify steric or electronic mismatches. Docking studies on 5-HT6_6 receptors revealed that sulfonyl groups in [3,2-e] isomers form critical hydrogen bonds absent in [2,3-e] analogs .
  • Crystallographic Analysis : Resolve single-crystal structures to correlate spatial orientation (e.g., dihedral angles) with activity. For quinazoline derivatives, planar conformations favor intercalation into DNA grooves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.